

Application Notes and Protocols for Clinical Trials Involving Astatine-211 Radiopharmaceuticals

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Compound of Interest

Compound Name: Astatine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current landscape of clinical trials involving **astatine**-211 (^{211}At) radiopharmaceuticals. The protocols detailed below are based on methodologies reported in preclinical and clinical studies, offering a guide for researchers and drug development professionals in this emerging field of targeted alpha therapy.

Introduction to Astatine-211 in Targeted Alpha Therapy

Astatine-211 is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) due to its optimal physical properties.^{[1][2][3]} It has a half-life of 7.2 hours, which is long enough for production, radiolabeling, and administration, while minimizing long-term radiation exposure to patients.^[1] ^{211}At decays with the emission of a single alpha particle per decay, simplifying dosimetry calculations and reducing the risk of unpredictable doses from radioactive daughter nuclides.^{[1][3]} The high linear energy transfer (LET) and short path length of alpha particles (typically 50-100 μm) cause dense, localized ionization, leading to highly cytotoxic double-strand DNA breaks in targeted cancer cells with minimal damage to surrounding healthy tissue.^{[4][5]}

The production of ^{211}At is primarily achieved through the $^{209}\text{Bi}(\alpha,2n)^{211}\text{At}$ nuclear reaction in a cyclotron.[2][6] Despite the potential of ^{211}At , its limited availability and the complexities of its radiochemistry have been historical challenges to its widespread clinical use.[7] However, recent advancements in production and automated synthesis are increasing its accessibility for clinical research.[6][8]

Current Clinical Trials with Astatine-211 Radiopharmaceuticals

Several clinical trials are underway to evaluate the safety and efficacy of various ^{211}At -labeled radiopharmaceuticals for different cancer indications.

$[^{211}\text{At}]\text{NaAt}$ for Differentiated Thyroid Cancer

A pioneering clinical trial at Osaka University in Japan is investigating the use of sodium astatide ($[^{211}\text{At}]\text{NaAt}$) for patients with differentiated thyroid cancer that is refractory to standard radioiodine (^{131}I) therapy.[1][4][9] The chemical similarity of **astatine** to iodine allows for its uptake by thyroid cells via the sodium-iodide symporter (NIS).[1][3][4]

Table 1: Summary of the Phase I Clinical Trial of $[^{211}\text{At}]\text{NaAt}$ (NCT05275946)

Parameter	Details
Trial Identifier	NCT05275946
Radiopharmaceutical	[²¹¹ At]NaAt (TAH-1005)
Indication	Differentiated thyroid cancer (papillary and follicular) refractory to standard treatment
Study Phase	Phase I
Study Design	Dose-escalation, 3+3 design
Administration	Single intravenous injection
Dose Levels	Starting at 1.25 MBq/kg, escalating to 2.5 MBq/kg and 3.5 MBq/kg
Primary Endpoint	Assessment of adverse events and dose-limiting toxicities (DLTs)
Secondary Endpoints	Pharmacokinetics, absorbed dose, and therapeutic efficacy
Patient Population	11 patients planned
Key Findings (Preliminary)	- DLTs (Grade 3 hematologic toxicity) observed at 3.5 MBq/kg.[10] - Other adverse events included salivary gland swelling, xerostomia, nausea, and vomiting.[10] - Preliminary efficacy observed with reductions in thyroglobulin levels and stable disease in a majority of patients.[10]

²¹¹At-Labeled Monoclonal Antibodies for Hematologic Malignancies

The Fred Hutchinson Cancer Center is conducting several early-phase clinical trials using ²¹¹At-labeled monoclonal antibodies as part of conditioning regimens for hematopoietic cell transplantation (HCT) in patients with advanced hematologic malignancies.[1][3] The primary agent under investigation is ²¹¹At-BC8-B10, an anti-CD45 monoclonal antibody.[3]

Table 2: Summary of Clinical Trials with ^{211}At -BC8-B10

Parameter	Details
Trial Identifier	NCT03128034
Radiopharmaceutical	^{211}At -BC8-B10 (anti-CD45 mAb)
Indication	High-risk Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), or Myelodysplastic Syndrome (MDS)
Study Phase	Phase I/II
Study Design	Dose-escalation
Administration	Intravenous infusion over 6-8 hours on day -7 before HCT
Conditioning Regimen	Includes fludarabine and total body irradiation (TBI)
Primary Endpoint	Maximum tolerated dose (MTD) and regimen-related toxicity
Secondary Endpoints	Efficacy measures
Patient Population	Up to 75 patients

^{211}At]MABG for Malignant Pheochromocytoma and Paraganglioma

A phase I clinical trial at Fukushima Medical University is evaluating meta-astatobenzylguanidine (^{211}At]MABG) for the treatment of malignant pheochromocytoma and paraganglioma.^{[1][3]} MABG is an analog of MIBG and targets the norepinephrine transporter.^[11]

Table 3: Summary of the Phase I Clinical Trial of ^{211}At]MABG

Parameter	Details
Radiopharmaceutical	[²¹¹ At]MABG
Indication	Malignant pheochromocytoma or paraganglioma
Study Phase	Phase I
Study Design	Dose-escalation, 3+3 design
Administration	Intravenous
Dose Levels	Starting at 0.65 MBq/kg, with potential escalation to 1.3 MBq/kg and 2.6 MBq/kg
Primary Endpoint	Toxicity

Experimental Protocols

The following sections provide detailed protocols for the production, radiolabeling, and quality control of key **astatine-211** radiopharmaceuticals.

Production and Purification of Astatine-211

Protocol 1: Cyclotron Production and Dry Distillation of ²¹¹At

- Target Preparation: A bismuth-209 target is prepared by depositing a layer of bismuth onto an aluminum backing.[\[12\]](#)
- Irradiation: The bismuth target is irradiated with a 28-29 MeV alpha particle beam in a cyclotron.[\[6\]](#)[\[12\]](#) The typical irradiation time is 4 hours.[\[12\]](#)
- Dry Distillation:
 - The irradiated target is placed in a quartz furnace.
 - The furnace is heated to approximately 850°C.[\[6\]](#)
 - A mixed gas flow of helium and oxygen containing trace moisture is passed over the heated target to transport the evaporated ²¹¹At.[\[6\]](#)

- The ^{211}At is trapped in a PEEK or Teflon tube cooled to -3°C to -77°C .[\[6\]](#)[\[13\]](#)
- The trapped ^{211}At is then eluted with a suitable solvent, such as chloroform or a specific recovery solution.[\[13\]](#)

Synthesis and Quality Control of ^{211}At NaAt

Protocol 2: GMP-Compliant Production of ^{211}At NaAt Solution[\[14\]](#)[\[6\]](#)[\[9\]](#)

- Recovery of ^{211}At : The trapped ^{211}At from the dry distillation process is dissolved in 15 mL of a recovery solution containing 1% ascorbic acid and 2.3% sodium hydrogen carbonate.[\[14\]](#)[\[6\]](#)
- Formation of ^{211}At NaAt: The solution is stirred for 1 hour in a closed system. The ascorbic acid acts as a reducing agent to stabilize **astatine** in the astatide (At^{-}) form.[\[14\]](#)[\[6\]](#)
- Sterilization: The ^{211}At NaAt solution is passed through a sterile $0.22\ \mu\text{m}$ filter into a sterile product vial in a Grade A controlled environment.[\[14\]](#)[\[9\]](#)
- Quality Control:
 - Radioactivity Measurement: The total radioactivity is measured using a dose calibrator.
 - Radiochemical Purity (RCP): RCP is determined by HPLC. The RCP of ^{211}At NaAt should be $\geq 96\%$.[\[6\]](#)
 - Radionuclidic Purity: Gamma-ray spectrometry is used to identify ^{211}At -related peaks and ensure the absence of the long-lived impurity ^{210}At .[\[14\]](#)[\[9\]](#)
 - Bismuth Content: The concentration of the bismuth target material should be below the detection limit (e.g., $< 9\ \text{ng/mL}$).[\[14\]](#)[\[9\]](#)
 - pH: The pH of the final solution should be between 7.9 and 8.6.[\[14\]](#)[\[9\]](#)
 - Sterility and Endotoxin Testing: Standard tests for sterility and bacterial endotoxins must be performed and meet specifications.[\[9\]](#)

Radiolabeling of Monoclonal Antibodies with ^{211}At

Protocol 3: Two-Step Radiolabeling of Monoclonal Antibodies using N-succinimidyl 3- ^{211}At astatobenzoate (^{211}At SAB)[15]

- Synthesis of ^{211}At SAB:
 - A N-succinimidyl trialkylstannylbenzoate precursor is reacted with ^{211}At in the presence of an oxidizing agent (e.g., N-iodosuccinimide).
- Conjugation to the Antibody:
 - The purified ^{211}At SAB is then reacted with the monoclonal antibody (e.g., BC8-B10). The reaction targets the ϵ -amino groups of lysine residues on the antibody.
- Purification: The ^{211}At -labeled antibody is purified from unreacted components using size-exclusion chromatography.
- Quality Control:
 - Radiochemical Purity: Determined by methods such as instant thin-layer chromatography (ITLC) or HPLC.
 - Immunoreactivity: The binding affinity of the radiolabeled antibody to its target antigen is assessed using cell-based assays.

Synthesis of ^{211}At MABG

Protocol 4: Kit-Based Synthesis of ^{211}At MABG[11]

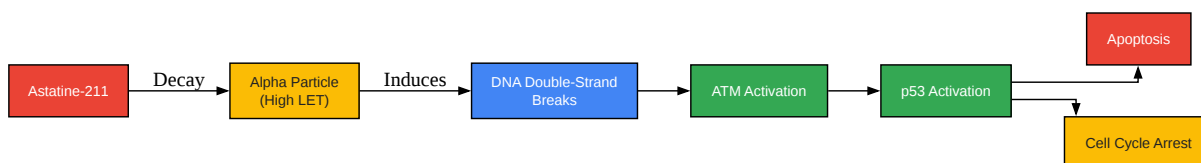
- Precursor: A solid-phase supported tin precursor is utilized to simplify purification and minimize tin contamination in the final product.[16]
- Radiolabeling:
 - ^{211}At in a suitable solvent (e.g., methanol) is added to the resin-bound precursor.
 - The reaction is allowed to proceed for a specified time (e.g., 10 minutes).
- Purification:

- The reaction mixture is passed through a C-18 solid-phase extraction cartridge.
- Alternatively, a cation exchange resin cartridge can be used for isolation, which has been shown to improve radiochemical yields.[11]
- Quality Control:
 - Radiochemical Purity: Should be greater than 90%.[11]
 - Chemical Purity: Absence of chemical impurities.
 - Sterility and Apyrogenicity: The final dose must be sterile and apyrogenic.[11]

Signaling Pathways and Experimental Workflows

Mechanism of Action: DNA Double-Strand Breaks

The primary mechanism of cytotoxicity for **astatine-211** is the induction of DNA double-strand breaks (DSBs) by the emitted alpha particles.[4] This severe form of DNA damage is difficult for cancer cells to repair and often leads to cell death.

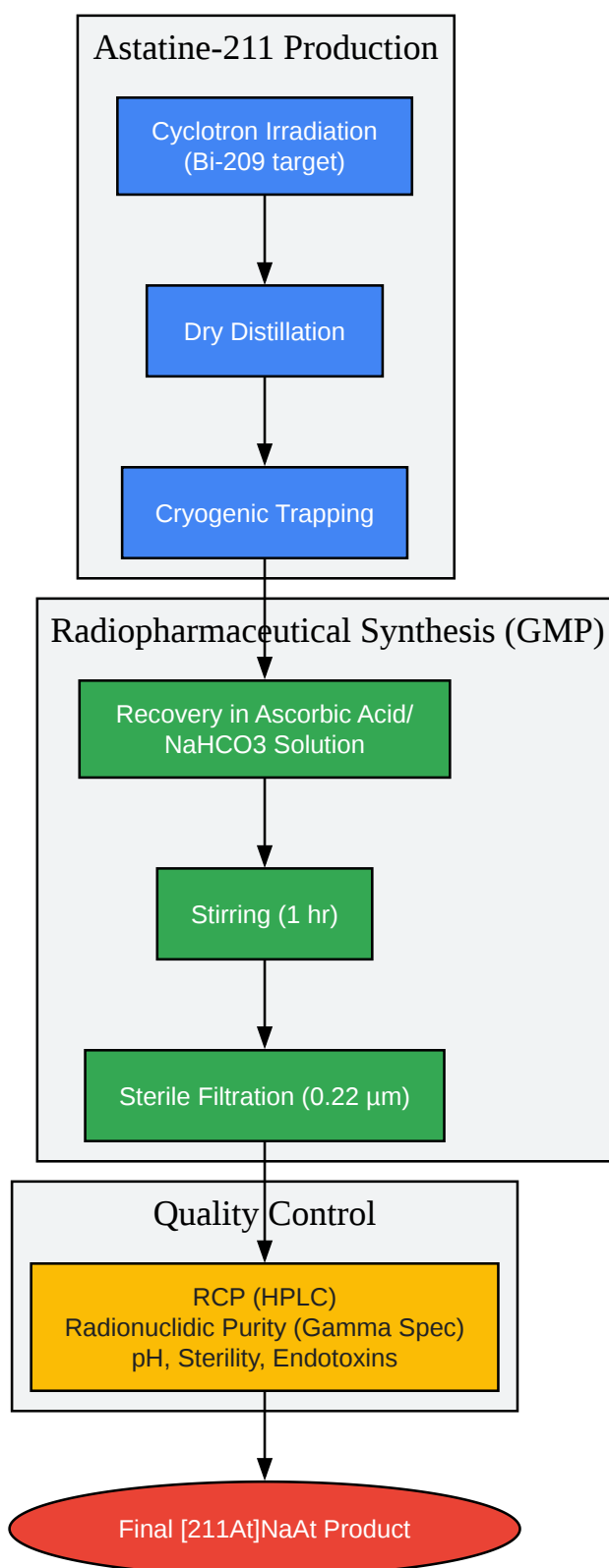


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Caption: **Astatine-211** decay and subsequent DNA damage pathway.

Experimental Workflow for [²¹¹At]NaAt Production

The following diagram illustrates the workflow for the production of [²¹¹At]NaAt for clinical use.



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Caption: Workflow for GMP-compliant production of $[^{211}\text{At}]\text{NaAt}$.

Dosimetry Considerations

Accurate dosimetry is crucial for targeted alpha therapy to ensure that a sufficient radiation dose is delivered to the tumor while minimizing toxicity to normal organs. The short half-life of ^{211}At presents challenges for imaging and dosimetry.[17] Dosimetry for ^{211}At is often performed by imaging the 77-92 keV polonium K X-rays emitted during its decay using SPECT/CT.[1][18] Preclinical studies in mice are used to estimate human absorbed doses for new ^{211}At -radiopharmaceuticals.[19][20] For example, in a preclinical study of [^{211}At]PSMA-5, the highest estimated absorbed dose in humans was in the kidneys.[20]

Future Perspectives

The ongoing clinical trials with **astatine-211** radiopharmaceuticals are providing valuable data on the safety and efficacy of this therapeutic modality. Future research will likely focus on developing new targeting molecules (including small molecules, peptides, and antibodies) to expand the range of cancers that can be treated with ^{211}At . [5][21] Additionally, efforts to increase the production and availability of ^{211}At will be critical for its broader clinical implementation.[7] The development of more stable and efficient radiolabeling chemistries will also be a key area of investigation.[21]

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